molecular formula C18H16Cl2N2O2 B5417428 1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5417428
M. Wt: 363.2 g/mol
InChI Key: ZCUZVWOXXHLOGJ-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. CCMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. CCMP has been extensively studied for its potential use in cancer therapy and other diseases that involve DNA damage.

Mechanism of Action

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP, which is involved in DNA repair and cell survival. PARP inhibitors, such as this compound, selectively kill cancer cells that have defects in DNA repair pathways, such as BRCA mutations. This compound induces synthetic lethality in cancer cells, where the combination of PARP inhibition and DNA damage leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to inhibit PARP activity in vitro and in vivo. This compound has also been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. This compound has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments, including its solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another direction is to study the potential use of this compound in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders. Additionally, the development of new PARP inhibitors with improved efficacy, bioavailability, and safety profiles is an important area of research.

Synthesis Methods

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by several methods, including the reaction of 3-chloro-2-methylbenzoic acid with 2-chloroaniline, followed by cyclization with ethyl acetoacetate and subsequent reaction with ammonia. Another method involves the reaction of 2-chloroaniline with 3-chloro-2-methylbenzoyl chloride, followed by cyclization with pyrrolidine-2,5-dione and subsequent reaction with ammonia.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. This compound has also been studied for its potential use in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-13(19)6-4-8-16(11)22-10-12(9-17(22)23)18(24)21-15-7-3-2-5-14(15)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUZVWOXXHLOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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